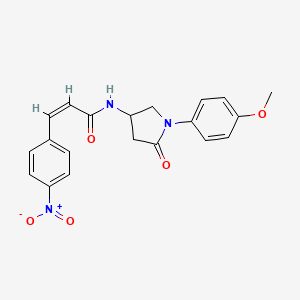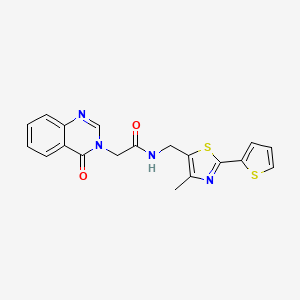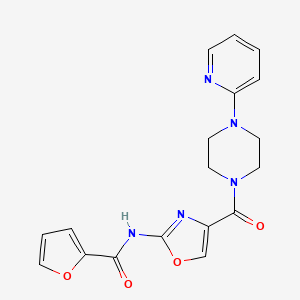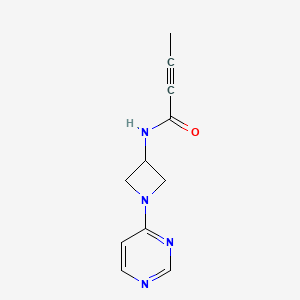
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H17ClF3N5O6 and its molecular weight is 527.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
- Synthesis Methods : A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which is relevant to the chemical structure . Their research involved starting from commercially available 2-chloropyridine carboxylic acids and progressing through various synthesis stages, including the formation of acetamides (Karpina et al., 2019).
Anticancer Potential
- Cytotoxicity and Anticancer Research : Vinayak et al. (2014) conducted a study on similar compounds, examining their cytotoxicity and anticancer properties. They synthesized different 2-chloro N-aryl substituted acetamide derivatives and evaluated their effects on various human leukemic cell lines, identifying significant cytotoxic effects in specific cases (Vinayak et al., 2014).
Antimicrobial and Antibacterial Applications
- Antimicrobial Activity : Research by Desai et al. (2008) synthesized related compounds, such as 2-oxo-azetidines, and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. They found moderate to good activity, highlighting the potential of these compounds in antimicrobial applications (Desai et al., 2008).
- Further Studies on Antimicrobial Properties : Additional studies, such as those by Sreeramulu and Ashokgajapathiraju (2014), also emphasize the synthesis and antimicrobial activities of novel compounds containing similar structures, underscoring the utility of these chemicals in combating microbial infections (Sreeramulu & Ashokgajapathiraju, 2014).
Antidepressant and Nootropic Effects
- Mental Health Applications : A study by Thomas et al. (2016) investigated the antidepressant and nootropic effects of compounds structurally related to the one . They synthesized and evaluated various Schiff’s bases and azetidinones for their effects on mental health, revealing that certain compounds showed high antidepressant activity (Thomas et al., 2016).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N5O2.C2H2O4/c20-14-4-3-13(19(21,22)23)6-15(14)25-16(29)10-28-8-12(9-28)18-26-17(27-30-18)11-2-1-5-24-7-11;3-1(4)2(5)6/h1-7,12H,8-10H2,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCOYLSEHTJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Phenyl-1,3-thiazol-4-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2980545.png)
![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2980547.png)
![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)


![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)

![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)
